molecular formula C11H13BrCl2O B8632847 3-Bromo-1-chloro-5-(1-chloroethyl)-4-ethoxy-2-methylbenzene

3-Bromo-1-chloro-5-(1-chloroethyl)-4-ethoxy-2-methylbenzene

Cat. No.: B8632847
M. Wt: 312.03 g/mol
InChI Key: NJUYREVDLHOCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-chloro-5-(1-chloroethyl)-4-ethoxy-2-methylbenzene is a useful research compound. Its molecular formula is C11H13BrCl2O and its molecular weight is 312.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrCl2O

Molecular Weight

312.03 g/mol

IUPAC Name

3-bromo-1-chloro-5-(1-chloroethyl)-4-ethoxy-2-methylbenzene

InChI

InChI=1S/C11H13BrCl2O/c1-4-15-11-8(7(3)13)5-9(14)6(2)10(11)12/h5,7H,4H2,1-3H3

InChI Key

NJUYREVDLHOCPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)Cl)Cl)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyanuric chloride (1.7 g, 9.2 mmol) and N,N-dimethylformamide (710 μL, 9.2 mmol) was stirred at room temperature for 10 minutes and then a solution of 1-(3-bromo-5-chloro-2-ethoxy-4-methylphenyl)ethanol (1.72 g, 6.15 mmol) in methylene chloride (34 mL) was added and the reaction was stirred at room temperature overnight. The mixture was diluted with methylene chloride, washed with sat. NaHCO3, water, brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by silica gel chromatography, eluting with 0 to 10% EtOAc in hexanes (1.01 g, 60%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
710 μL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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